molecular formula C14H14N4O3 B2581983 N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide CAS No. 1351585-48-2

N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide

Cat. No.: B2581983
CAS No.: 1351585-48-2
M. Wt: 286.291
InChI Key: KEHCYKZZAIIRCX-UHFFFAOYSA-N
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Description

The compound N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide is a synthetic molecule designed for research applications, featuring a pyridazine core—a heterocycle recognized for its high dipole moment and robust hydrogen-bonding capacity, which are valuable properties for targeted molecular recognition in drug discovery . While specific data on this exact molecule is not available, its structure is closely related to advanced compounds in pharmaceutical development. Pyridazine-3-carboxamide derivatives have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator of cytokine signaling involved in the pathogenesis of autoimmune diseases such as psoriasis and inflammatory bowel disease . These inhibitors often function through an allosteric mechanism by binding to the TYK2 pseudokinase (JH2) domain, which can lead to higher selectivity and a potentially improved safety profile compared to inhibitors targeting the active ATP site . Concurrently, structural analogs bearing a phenylpyridazine core and a carboxamide linkage have demonstrated significant potential in neuroscience research, showing potent and selective inhibitory activity against acetylcholinesterase (AChE) . Such inhibitors are investigated for their ability to enhance cholinergic neurotransmission, which is a validated therapeutic strategy for neurodegenerative conditions like Alzheimer's disease . The dual research value of the pyridazine-carboxamide scaffold makes this compound a compound of interest for developing novel therapeutic agents targeting both autoimmune and neurological disorders. Its structure is optimized for interaction with key enzymatic targets, providing a versatile template for structure-activity relationship (SAR) studies and lead optimization in medicinal chemistry.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-12-8-7-11(17-18-12)14(20)16-10-6-4-3-5-9(10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHCYKZZAIIRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by functional group modifications.

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized via the condensation of hydrazine with a suitable dicarbonyl compound, such as ethyl acetoacetate, under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where the pyridazine intermediate is treated with ethyl iodide in the presence of a base like potassium carbonate.

    Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be achieved by reacting the ethoxypyridazine intermediate with 2-aminobenzamide under appropriate conditions, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-carbamoylphenyl)-6-formylpyridazine-3-carboxamide.

    Reduction: Formation of N-(2-aminophenyl)-6-ethoxypyridazine-3-carboxamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the materials science field, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism by which N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbamoyl and ethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Yield (%) Spectral Data (NMR/MS)
N-(2-Carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide Pyridazine Ethoxy, carbamoylphenyl N/A N/A
Compound B1 () Benzamide Trifluoromethylphenyl, carbamoylphenyl 63 $^1$H NMR δ 12.14 (s), MS m/z 422.34
Benzisoselenazol-3(2H)-ones () Selenazole Selenium, carbamoylphenyl N/A N/A
Pyrazole-carboxamide () Pyrazole Chlorophenyl, trifluoromethyl N/A N/A

Key Observations :

  • Pyridazine vs. Benzamide/Pyrazole Cores : The pyridazine core in the target compound introduces distinct electronic and steric effects compared to benzamide () or pyrazole () cores. Pyridazine’s electron-deficient nature may enhance interactions with charged residues in biological targets.
  • Ethoxy vs.

Table 2: Antiviral and Cytotoxicity Profiles

Compound Class (Source) Antiviral Activity (MIC, µg/mL) Cytotoxicity (TCCD50, µg/mL) Key Functional Groups
Selenium-containing derivatives () HHV-1: <10, EMCV: <10 >100 Se-N bond
Non-selenium analogs () HHV-1: Inactive, EMCV: Inactive >100 S-S or C-C bonds
Target Compound (Inferred) Likely lower activity Potentially safe (if TCCD50 >100) Ethoxy, carbamoyl

Key Findings :

  • Role of Selenium: Selenium-containing compounds (e.g., benzisoselenazol-3(2H)-ones) exhibit potent antiviral activity (MIC <10 µg/mL against HHV-1 and EMCV), while non-selenium analogs are inactive . The absence of selenium in the target compound suggests reduced antiviral efficacy, though ethoxy and carbamoyl groups may compensate via alternative mechanisms.
  • Cytotoxicity : All tested analogs in showed low cytotoxicity (TCCD50 >100 µg/mL), indicating that carboxamide derivatives generally have favorable safety profiles .

Key Insights :

  • Synthetic Routes : The target compound’s synthesis may resemble palladium-catalyzed cross-coupling reactions (e.g., –6), given the prevalence of carboxamide derivatives prepared via such methods.
  • Analytical Consistency : LC/MS conditions in (e.g., Waters Acquity UPLC BEH C18 column, 10 mM ammonium acetate) are industry standards for characterizing similar compounds .

Biological Activity

N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antiviral effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with an ethoxy group and a carbamoylphenyl moiety. This structural configuration is believed to contribute to its diverse biological activities, including anticancer and antiviral properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values as low as 0.48 µM have been reported for structurally related compounds, indicating strong antitumor activity .
  • HCT-116 (colon cancer) : Similar compounds exhibited IC50 values of 1.54 µM, showcasing their efficacy against this cancer type .

The mechanisms by which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can arrest cell proliferation at the G1 phase in MCF-7 cells .
  • Induction of Apoptosis : Increased activity of caspase-3/7 was observed, indicating that these compounds trigger apoptotic pathways in cancer cells .
  • Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the aromatic rings of these compounds and receptor amino acids, similar to known anticancer agents like Tamoxifen .

Antiviral Activity

The antiviral properties of this compound derivatives have also been explored, particularly against dengue virus (DENV). A related compound, N-phenylpyridine-3-carboxamide, served as a model for understanding the antiviral activity:

  • Inhibition of DENV Replication : The half-maximal effective concentration (EC50) was found to be 7.1 µM for the best inhibitor candidates .
  • Mechanism of Action : The compounds specifically impede viral RNA replication without affecting other stages such as translation or biogenesis of replication organelles, indicating a targeted mechanism .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of pyridazine derivatives included this compound. The results indicated that:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.48Apoptosis via caspase activation
Compound BHCT-1161.54G1 phase arrest

This table illustrates the promising anticancer activity of derivatives closely related to this compound.

Study 2: Antiviral Screening

In another case study focusing on antiviral activity:

CompoundVirusEC50 (µM)Effectiveness
NPP3CDENV7.1High
6A1HIDENV6.5Very High

These findings underscore the potential for developing antiviral therapeutics based on the structural framework of this compound.

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